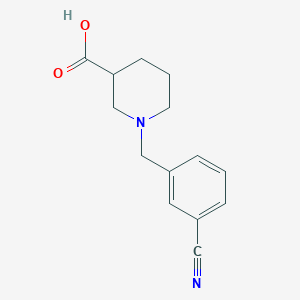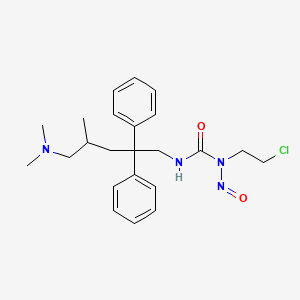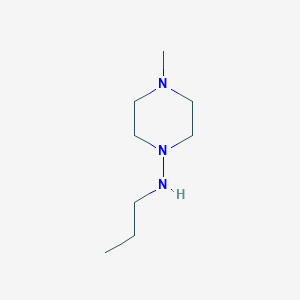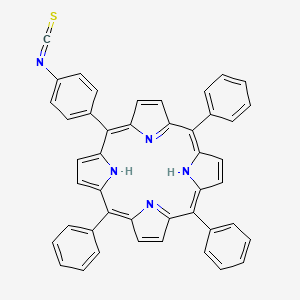
5-(4-Isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin is a porphyrin derivative known for its unique structural and functional properties. Porphyrins are a group of organic compounds, essential for various biological functions, including oxygen transport and photosynthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin typically involves the reaction of 5-(4-aminophenyl)-10,15,20-triphenylporphyrin with thiophosgene under an inert atmosphere. The reaction is carried out in a solvent such as dichloromethane at low temperatures to prevent decomposition . The product is then purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions with amines to form thiourea derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Primary amines, dichloromethane as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thiourea derivatives.
Aplicaciones Científicas De Investigación
5-(4-Isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex porphyrin derivatives.
Biology: Employed in the study of enzyme mechanisms and as a probe for protein interactions.
Industry: Utilized in the development of sensors and catalysts for various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(4-Isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin involves its ability to interact with biological molecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, causing oxidative damage to cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Isothiocyanatophenyl)-10,15,20-triphenylporphine: Similar structure but lacks the dihydroporphyrin moiety.
4-Isothiocyanatophenyl 4-(trans-4-alkylcyclohexyl) benzoates: Contains the isothiocyanate group but different core structure.
Uniqueness
5-(4-Isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin is unique due to its combination of the porphyrin core and the isothiocyanate functional group. This combination imparts distinct photophysical properties and reactivity, making it suitable for applications in photodynamic therapy and as a versatile building block in synthetic chemistry .
Propiedades
Fórmula molecular |
C45H29N5S |
|---|---|
Peso molecular |
671.8 g/mol |
Nombre IUPAC |
5-(4-isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin |
InChI |
InChI=1S/C45H29N5S/c51-28-46-33-18-16-32(17-19-33)45-40-26-24-38(49-40)43(30-12-6-2-7-13-30)36-22-20-34(47-36)42(29-10-4-1-5-11-29)35-21-23-37(48-35)44(31-14-8-3-9-15-31)39-25-27-41(45)50-39/h1-27,47,50H |
Clave InChI |
XJCYIJMSUFLNCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)N=C=S)C=C4)C9=CC=CC=C9)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


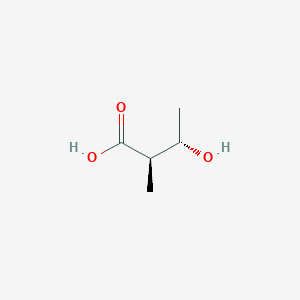

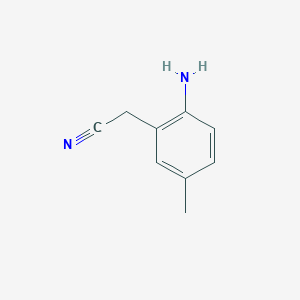


![2-Hydrazono-4-nitro-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B13791762.png)
![5,11-dibromo-2,2-difluoro-4,6,10,12-tetramethyl-8-pyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13791763.png)
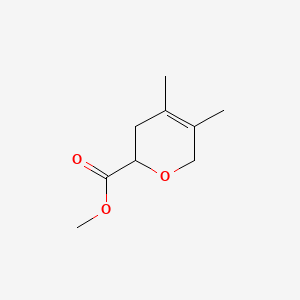
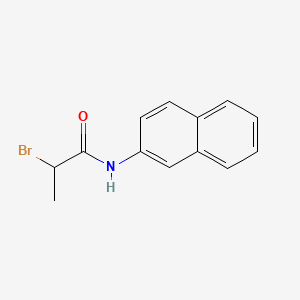
![3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13791791.png)

